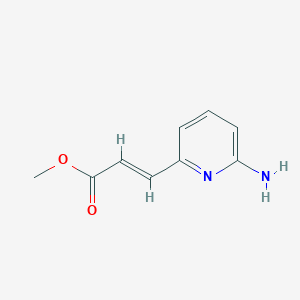

Methyl 3-(6-aminopyridin-2-yl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(6-aminopyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-9(12)6-5-7-3-2-4-8(10)11-7/h2-6H,1H3,(H2,10,11)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJZLWSWPMRZGR-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=NC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=NC(=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 6 Aminopyridin 2 Yl Acrylate and Analogous Structures

Approaches to Pyridine-2-yl Acrylate (B77674) Scaffold Formation

The construction of the pyridine-2-yl acrylate backbone is a critical step in the synthesis of the target compound and its analogues. Several olefination and condensation reactions are prominently utilized for this purpose.

Horner-Wadsworth-Emmons Olefination Strategies for (E)-Methyl 3-(pyridin-2-yl)acrylate

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters with a high degree of stereoselectivity, predominantly yielding the (E)-alkene. uta.eduwikipedia.org This reaction involves the use of a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. organic-chemistry.org A significant advantage of the HWE reaction is that the phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. organic-chemistry.org

In a typical synthesis of (E)-methyl 3-(pyridin-2-yl)acrylate, a phosphonate (B1237965) ester, such as trimethyl phosphonoacetate, is deprotonated with a base to form the reactive carbanion. This carbanion then undergoes a nucleophilic addition to pyridine-2-carbaldehyde. The resulting intermediate eliminates a phosphate ester to form the desired acrylate. chemicalbook.com

One documented procedure for the one-pot synthesis of (E)-methyl 3-(pyridin-2-yl)acrylate involves the reaction of 2-bromopyridine (B144113) with n-butyllithium in tetrahydrofuran (B95107) (THF) and hexane (B92381) at -25 °C. chemicalbook.com After stirring, dimethylformamide (DMF) is added, followed by trimethyl phosphonoacetate at ice-bath temperature. The reaction yields the product as a yellow oil after purification by column chromatography. chemicalbook.com

| Reagent | Role |

| 2-Bromopyridine | Starting material for the pyridine (B92270) moiety |

| n-Butyllithium | Strong base for lithiation |

| Dimethylformamide (DMF) | Formylating agent |

| Trimethyl phosphonoacetate | HWE reagent |

| Tetrahydrofuran (THF)/Hexane | Solvents |

The HWE reaction's stereoselectivity is influenced by several factors, including the steric bulk of the aldehyde and the reaction temperature. wikipedia.org For aromatic aldehydes like pyridine-2-carbaldehyde, the reaction almost exclusively produces the (E)-isomer. wikipedia.org

Knoevenagel Condensation in the Synthesis of Cyanoacrylate Derivatives from Pyridine-2-carbaldehyde

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the reaction of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a weak base. wikipedia.org This reaction is often followed by a dehydration step. wikipedia.org

In the context of synthesizing analogues of methyl 3-(6-aminopyridin-2-yl)acrylate, the Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds like ethyl cyanoacetate (B8463686) or methyl cyanoacetate is a key strategy for producing cyanoacrylate derivatives. bas.bg These reactions can be performed under catalyst-free conditions in a mixture of water and ethanol (B145695) at room temperature, offering an environmentally friendly approach. bas.bg

The reactivity of the pyridinecarbaldehyde in this condensation is influenced by the position of the nitrogen atom in the ring. 2-Pyridinecarbaldehyde is reported to be more reactive than 3- and 4-pyridinecarbaldehyde due to both resonance and inductive effects of the nitrogen atom. bas.bg

A study demonstrated that the Knoevenagel condensation of various pyridinecarbaldehydes with active methylene compounds such as malononitrile, cyanoacetamide, and ethyl cyanoacetate proceeds efficiently in a 50% water:ethanol solution, yielding the corresponding electron-deficient alkenes with E-selectivity. bas.bg

| Pyridinecarbaldehyde Isomer | Reactivity Trend |

| 2-Pyridinecarbaldehyde | Highest |

| 4-Pyridinecarbaldehyde | Intermediate |

| 3-Pyridinecarbaldehyde | Lowest |

Three-Component Coupling Reactions for Pyridin-1(2H)-ylacrylates

Three-component coupling reactions offer an efficient pathway to construct complex molecules in a single step. For the synthesis of pyridin-1(2H)-ylacrylates, a metal-free, three-component coupling reaction involving 2-aminopyridines, sulfonyl azides, and propiolates has been developed. mdpi.comnih.gov This method provides a straightforward route to these structures, which are noted for their fluorescent properties. mdpi.comnih.gov

In a typical reaction, 2-aminopyridine (B139424), ethyl propiolate, and p-tosyl azide (B81097) are reacted at 60 °C in the presence of ferrocene (B1249389) in dichloroethane (DCE) as a solvent. mdpi.com This one-pot process yields the desired pyridin-1(2H)-ylacrylate. mdpi.com The fluorescent properties of the resulting products can be tuned by varying the substituents on the pyridine ring. mdpi.comnih.gov Electron-withdrawing groups tend to cause blue shifts in fluorescence, while electron-donating groups lead to red shifts. nih.gov

Synthetic Routes to Aminopyridine Derivatives

The introduction of an amino group onto the pyridine ring is a crucial transformation for accessing the target compound. Transition metal-catalyzed reactions and addition reactions are two prominent methodologies for achieving this.

Transition Metal-Catalyzed Amination Reactions for Aminopyridine Systems

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds. rsc.orgrsc.org Catalysts based on palladium, copper, and other transition metals are frequently employed for the amination of halo-pyridines. rsc.orgresearchgate.net N-aryl-2-aminopyridines are particularly useful substrates in these reactions due to the directing effect of the pyridyl group, which can form stable complexes with the metal catalyst. rsc.orgrsc.org

A copper(I)-catalyzed amination reaction using aqueous ammonia (B1221849) under mild conditions has been shown to be effective for the synthesis of various aminopyridine derivatives. researchgate.net This method is applicable to bromopyridines bearing both electron-withdrawing and electron-donating groups. researchgate.net The use of aqueous ammonia as the nitrogen source makes this a practical and accessible method. researchgate.net

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another cornerstone of C-N bond formation, although it often requires pre-functionalized amines. acs.org More direct approaches involve the C-H amination of the pyridine ring, which offers a more atom-economical route. acs.org For instance, copper-catalyzed intramolecular C-H amination of N-phenylbenzamidines has been used to synthesize benzimidazoles, showcasing the potential for C-N bond formation via C-H activation. acs.org

| Catalyst System | Reactants | Product Type |

| Copper(I) | Bromopyridine, Aqueous Ammonia | Aminopyridine |

| Palladium | Aryl Halide, Amine | N-Aryl Aminopyridine |

| Copper(II) Acetate | N-Phenylbenzamidine | Benzimidazole (via intramolecular C-H amination) |

Addition Reactions Involving 2-Aminopyridine and Acrylate Esters

The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental reaction for forming β-amino carbonyl compounds. dcu.ie This reaction is known for its high yields under mild conditions. dcu.ie In principle, the nucleophilic addition of the amino group of 2-aminopyridine to an acrylate ester like methyl acrylate could provide a direct route to the desired product scaffold.

The addition reaction is generally exothermic and can be carried out in the liquid phase at moderate temperatures, often without a catalyst. google.com The reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylate, followed by proton transfer to form the final product.

While the aza-Michael addition is a well-established reaction, its application in polymer chemistry has been explored with dihydropyrimidin-2(1H)-thione and acrylates. researchgate.net The reaction of amines with acrylates is a key consideration in the stability of pharmaceutical formulations, as reactive amines can form adducts with acrylate leachables from packaging materials. dcu.ie The reactivity in these addition reactions depends on the nature of both the amine and the acrylate. dcu.ie

Continuous Flow Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids from 2-Aminopyridines

The synthesis of compounds structurally related to aminopyridines has been significantly advanced through the use of continuous flow technology. A notable example is the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. nih.govnih.gov This method represents a substantial improvement over traditional in-flask batch methods, which often require long reaction times, high temperatures, and involve the work-up and purification of intermediates. nih.govacs.org

The continuous flow process utilizes microreactors to achieve rapid and efficient synthesis. nih.gov In this system, streams of 2-aminopyridine and bromopyruvic acid are mixed and heated, leading to the formation of the desired imidazo[1,2-a]pyridine-2-carboxylic acids in moderate to high yields. acs.org This approach is not only efficient for single-step syntheses but has also been integrated into multi-step continuous flow processes, allowing for the creation of more complex derivatives like imidazo[1,2-a]pyridine-2-carboxamides without the need to isolate intermediates. nih.govnih.gov The efficiency of this method is demonstrated by its applicability to 2-aminopyridines bearing both electron-donating and electron-withdrawing substituents. acs.org The continuous flow nature of the synthesis also facilitates scale-up, which is highly beneficial for drug discovery and development processes. nih.gov

Table 1: Continuous Flow Synthesis of Various Imidazo[1,2-a]pyridine-2-carboxylic Acids

| Entry | 2-Aminopyridine Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | 5-Me | 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid | 85 |

| 2 | 5-Cl | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | 75 |

| 3 | 5-Br | 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | 68 |

This table presents a selection of substituted 2-aminopyridines used in the continuous flow synthesis and the corresponding yields of the carboxylic acid products, adapted from research findings. acs.org

Synthesis of Aminopyridine-Substituted Acrylate Systems

The introduction of an acrylate side chain onto an aminopyridine core is a key step in the synthesis of the target compound and its analogs. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for this type of carbon-carbon bond formation. jocpr.comnih.gov

The synthesis of acrylate systems attached to a pyridine ring can be effectively achieved through palladium-catalyzed Heck reactions. jocpr.com For instance, the preparation of Ethyl 3-(2-amino-5-bromopyridin-3-yl)acrylate involves the coupling of an appropriately substituted aminopyridine with an acrylate. The starting materials for such a reaction would be a dihalogenated aminopyridine, such as 2-amino-3,5-dibromopyridine, and ethyl acrylate.

The palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the coupling between the C3 position of the pyridine ring and the acrylate. This type of reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with high efficiency and selectivity. jocpr.comrsc.org The reactivity of bromopyridines in such coupling reactions is well-established. For example, 2-amino-3-bromopyridines have been shown to react with various terminal alkynes in Sonogashira couplings, a related palladium-catalyzed process, to afford the corresponding products in good to excellent yields. researchgate.net This demonstrates the feasibility of activating the C-Br bond on the aminopyridine ring for cross-coupling.

The final step in synthesizing a methyl acrylate derivative often involves the esterification of the corresponding carboxylic acid. The conversion of (2E)-3-(6-Amino-3-pyridinyl)-2-propenoic acid to Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a standard derivatization. This transformation is typically achieved through Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

Spectroscopic and Structural Elucidation Techniques in Research

Single Crystal X-ray Diffraction for Solid-State Structure Determination.

Without access to the primary experimental data (e.g., chemical shifts, mass-to-charge ratios, absorption maxima, or crystallographic information file), it is impossible to generate content for these sections that would be informative, accurate, and adhere to the required professional standard. Creating such data would be speculative and constitute scientific fabrication. Furthermore, using data from related isomers or analogous compounds is explicitly forbidden by the user's strict instructions to focus solely on "Methyl 3-(6-aminopyridin-2-yl)acrylate".

Therefore, the request to generate an article based on the provided outline cannot be fulfilled at this time due to the absence of the foundational scientific data.

Advanced Applications in Chemical Research

Building Blocks in Complex Organic Synthesis

The compound's bifunctional nature, possessing both a nucleophilic amino group and an electrophilic acrylate (B77674) moiety, makes it a valuable precursor in multistep organic synthesis.

Precursors for Pyrimidine (B1678525) Derivatives with Potential Biological Activities

The 2-aminopyridine (B139424) structure within Methyl 3-(6-aminopyridin-2-yl)acrylate is a key synthon for the construction of fused heterocyclic systems, particularly pyridopyrimidines, which are analogs of purines and pyrimidines. nih.govijpsjournal.comresearchgate.net These structures are of significant interest due to their wide range of biological activities, including roles as anticancer, antiviral, and antimicrobial agents. ijpsjournal.comnih.gov

The synthesis of the pyridopyrimidine skeleton often involves the cyclocondensation of a 2-aminopyridine derivative with a suitable three-carbon unit. In the case of this compound, the endocyclic pyridine (B92270) nitrogen and the exocyclic amino group can react with various carbonyl compounds, such as β-ketoesters or α,β-unsaturated carbonyls, to form the fused pyrimidine ring. The acrylate portion of the molecule can be envisioned to participate in or direct these cyclization reactions, potentially leading to novel substitution patterns on the resulting pyridopyrimidine core. This versatility allows for the generation of libraries of compounds for biological screening. nih.govpharmascholars.com

Intermediates for the Synthesis of Agrochemicals and Dyes

The inherent chemical reactivity of the 2-aminopyridine nucleus and the acrylate functional group allows this compound to serve as an intermediate in the synthesis of specialized chemicals like agrochemicals and dyes. While specific examples for this exact molecule are not prevalent, the 2-aminopyridine moiety is a known component in the synthesis of certain pesticides due to its biological activity.

In the field of dye chemistry, the aminopyridine portion can act as a chromophore. The amino group can be diazotized and coupled with other aromatic systems to form azo dyes. Furthermore, the acrylate group provides a handle for polymerization, enabling the creation of polymerizable dyes. beilstein-journals.org These monomeric dyes can be covalently incorporated into polymer chains, for instance with other acrylate monomers, preventing the dye from leaching out of the material. This is particularly advantageous for applications requiring high durability and safety, such as in colored polymers for medical devices. beilstein-journals.orgnih.gov The reaction of the amino group with reactive dyes containing functionalities like vinyl sulfone or halotriazine is also a potential route for creating new dye structures. researchgate.netresearchgate.net

Scaffolds for Novel Heterocyclic Compounds

The structure of this compound is an ideal scaffold for generating molecular diversity in the synthesis of novel heterocyclic compounds. researchgate.netdoaj.org The term "scaffold" refers to a core molecular framework upon which various functional groups can be built. The pyridine nucleus is a common feature in many biologically active molecules and natural products. researchgate.net

The multiple reaction sites on the molecule—the nucleophilic amino group, the basic pyridine ring nitrogen, and the electrophilic α,β-unsaturated ester system—allow for a variety of subsequent chemical modifications. For instance, the amino group can undergo acylation, alkylation, or serve as a nucleophile in condensation reactions. The acrylate double bond is susceptible to Michael addition, and the ester can be hydrolyzed or transesterified. These reactions can be used to build complex, polyfunctional molecules or to initiate cyclization cascades, leading to the formation of new fused or spirocyclic heterocyclic systems. researchgate.netnih.gov

Exploration in Supramolecular Chemistry and Materials Science

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. This compound possesses structural features that make it an interesting candidate for the design of new supramolecular assemblies and advanced materials.

Design of Host–Guest Molecular Systems Based on 2-Aminopyridines

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. thno.orgmdpi.comrsc.org The design of these systems relies on molecular recognition, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic forces. mdpi.com The 2-aminopyridine unit is well-suited for this purpose. The pyridine ring can engage in π-π stacking interactions with other aromatic systems, while the amino group and the endocyclic nitrogen atom are excellent hydrogen bond donors and acceptors, respectively. nih.gov

This compound could be incorporated into larger macrocyclic hosts or act as a guest that binds to a complementary host. The specific geometry and electronic properties of the 2-aminopyridine moiety can be exploited to achieve selective binding of certain guest molecules, making it a valuable component in the development of chemical sensors or molecular transport systems. nih.gov

Development of Fluorescent Pyridin-1(2H)-ylacrylates

Recent research has demonstrated that 2-aminopyridines can be used to synthesize a class of fluorescent compounds known as pyridin-1(2H)-ylacrylates. mdpi.comnih.gov These molecules are prepared through a one-pot, three-component coupling reaction involving a 2-aminopyridine, a propiolate ester, and a sulfonyl azide (B81097). mdpi.com This straightforward, metal-free synthesis makes a wide range of these fluorescent materials readily accessible. mdpi.com

The resulting pyridin-1(2H)-ylacrylate derivatives exhibit interesting photophysical properties. mdpi.comresearchgate.net Their fluorescence can be tuned by modifying the substituents on the pyridine ring or the sulfonyl group. Studies have shown that electron-withdrawing groups tend to cause a blue shift in the fluorescence emission, while electron-donating groups lead to a red shift. mdpi.comnih.gov This ability to fine-tune the emission wavelength through minor structural modifications is highly desirable for applications in luminescent materials, such as organic light-emitting diodes (OLEDs), molecular probes, and biomarkers. mdpi.com

Below is a table summarizing the key photophysical properties of some synthesized pyridin-1(2H)-ylacrylate derivatives, demonstrating the tunability of their fluorescence.

| Compound | Substituent on Pyridine Ring | Substituent on Sulfonyl Group | Absorption λmax (nm) | Emission λmax (nm) |

| 4a | H | 4-Methylphenyl | 231, 366 | 469 |

| 4m | H | 4-Methoxyphenyl (electron-donating) | 233, 364 | 473 |

| 4n | H | 4-Fluorophenyl (electron-withdrawing) | 232, 365 | 467 |

| 4o | H | 4-Chlorophenyl (electron-withdrawing) | 234, 366 | 461 |

This table is generated based on data from the synthesis and study of various pyridin-1(2H)-ylacrylates. mdpi.com

Q & A

Q. What are established synthetic pathways for Methyl 3-(6-aminopyridin-2-yl)acrylate?

A two-step synthesis route involves esterification under acidic conditions followed by purification. For example, a methanol-based reaction with sulfuric acid (reflux) yields intermediates, which are hydrolyzed in NaOH (pH 8.0) and purified via HPLC .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | H₂SO₄, MeOH, reflux | N/A |

| 2 | NaOH, H₂O, pH 8.0 | 18% |

Optimization of catalysts (e.g., Pd(OAc)₂) and bases (e.g., Cs₂CO₃) may improve efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.82 ppm for methoxy groups, δ 7.67 ppm for acrylate protons) .

- X-ray crystallography : SHELX for refinement (e.g., resolving hydrogen bonding networks) and ORTEP-3 for 3D visualization of molecular geometry .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions observed in the synthesis of this compound?

Systematic variation of reaction parameters is essential:

- Catalysts : Test Pd(OAc)₂ vs. alternative catalysts (e.g., Pd(PPh₃)₄) .

- Solvents : Compare polar aprotic solvents (DMF, DMSO) with methanol .

- Temperature : Explore microwave-assisted synthesis for accelerated kinetics. Design-of-Experiments (DoE) frameworks can identify critical factors impacting yield .

Q. What strategies resolve discrepancies between computational predictions and experimental structural data?

Q. How to design derivative compounds for structure-activity relationship (SAR) studies?

Modify substituents on the pyridine or acrylate moieties. Examples from literature include:

Evaluate electronic effects (e.g., electron-withdrawing Br) and steric hindrance to correlate structural changes with biological activity .

Methodological Notes

- Contradiction Analysis : When NMR signals conflict with computational predictions, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or consider dynamic processes (e.g., rotamers) .

- Crystallographic Pitfalls : For SHELX users, ensure anisotropic displacement parameters are correctly modeled to avoid overfitting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.